

An In-depth Technical Guide to 7-Aminoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinazoline-2,4(1H,3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **7-Aminoquinazoline-2,4(1H,3H)-dione**. This quinazolinedione derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinazoline scaffold.

Core Physicochemical Properties

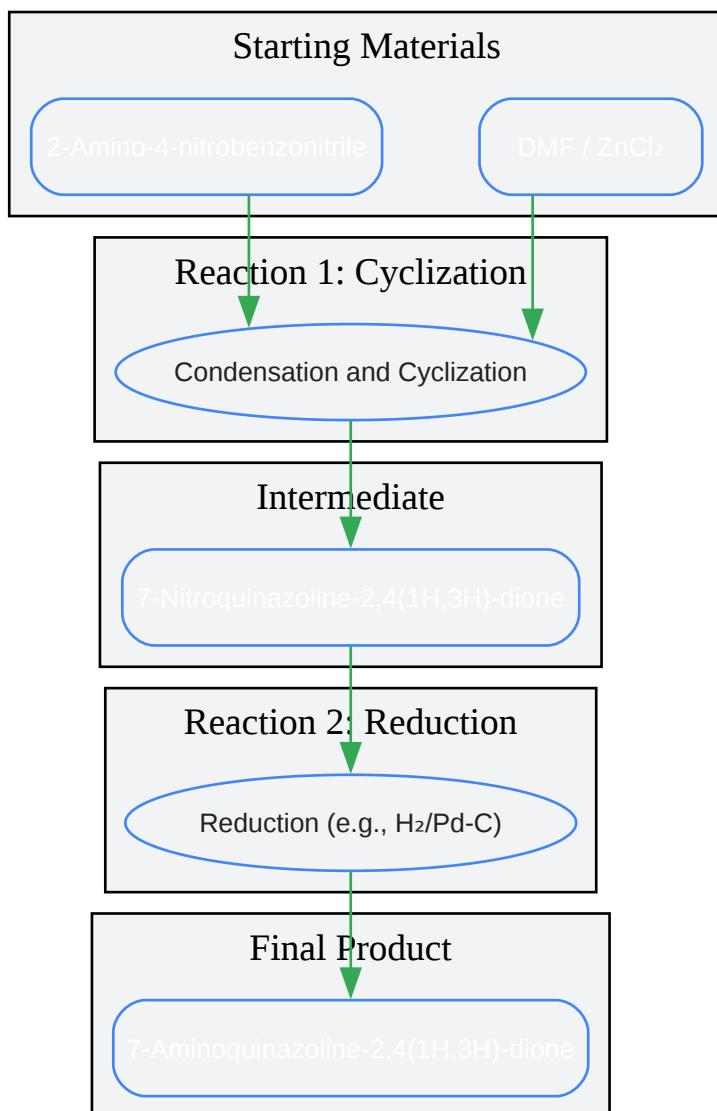
Quantitative data for **7-Aminoquinazoline-2,4(1H,3H)-dione** is limited in publicly accessible literature. The following table summarizes available information and provides context with data from closely related isomers, 3-Amino- and 6-Aminoquinazoline-2,4(1H,3H)-dione, for comparative purposes.

Property	7-Aminoquinazoline-2,4(1H,3H)-dione	3-Aminoquinazoline-2,4(1H,3H)-dione	6-Amino-1H-quinazoline-2,4-dione
CAS Number	59674-85-0	30386-01-7[1][2][3][4]	54243-58-2[5]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	C ₈ H ₇ N ₃ O ₂ [1][2][3]	C ₈ H ₇ N ₃ O ₂ [5]
Molecular Weight	177.16 g/mol	177.16 g/mol [1][2]	177.16 g/mol [5]
Melting Point	Data not available	290-291 °C[2]	Data not available
pKa (Predicted)	Data not available	12.16 ± 0.20[2]	Data not available
Solubility	Data not available	Data not available	Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Aminoquinazoline-2,4(1H,3H)-dione** is not readily available in the reviewed literature, a general synthetic route can be proposed based on established methods for quinazolinedione synthesis. A common and facile method involves the condensation of aromatic o-aminonitriles with formamide or its derivatives in the presence of a catalyst.

A plausible synthetic pathway for **7-Aminoquinazoline-2,4(1H,3H)-dione** is visualized in the following workflow diagram.



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Proposed synthesis workflow for **7-Aminoquinazoline-2,4(1H,3H)-dione**.

This proposed synthesis starts with the cyclization of 2-amino-4-nitrobenzonitrile with a formamide equivalent, such as dimethylformamide (DMF) catalyzed by zinc chloride, to form the intermediate 7-nitroquinazoline-2,4(1H,3H)-dione. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst), would yield the final product, **7-Aminoquinazoline-2,4(1H,3H)-dione**.

Spectroscopic Data

Detailed experimental spectral data for **7-Aminoquinazoline-2,4(1H,3H)-dione** are not available in the reviewed literature. However, based on the known spectra of its isomers and related quinazolinedione derivatives, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants being indicative of the 7-amino substitution pattern. Signals for the N-H protons of the dione ring and the amino group would also be present, likely as broad singlets.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the dione ring, typically in the range of 150-165 ppm. Aromatic carbon signals would also be present, with the carbon attached to the amino group showing a characteristic upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:

- N-H stretching vibrations from the amino group and the amide functionalities in the dione ring.
- C=O stretching vibrations from the two carbonyl groups.
- C=C and C-N stretching vibrations from the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

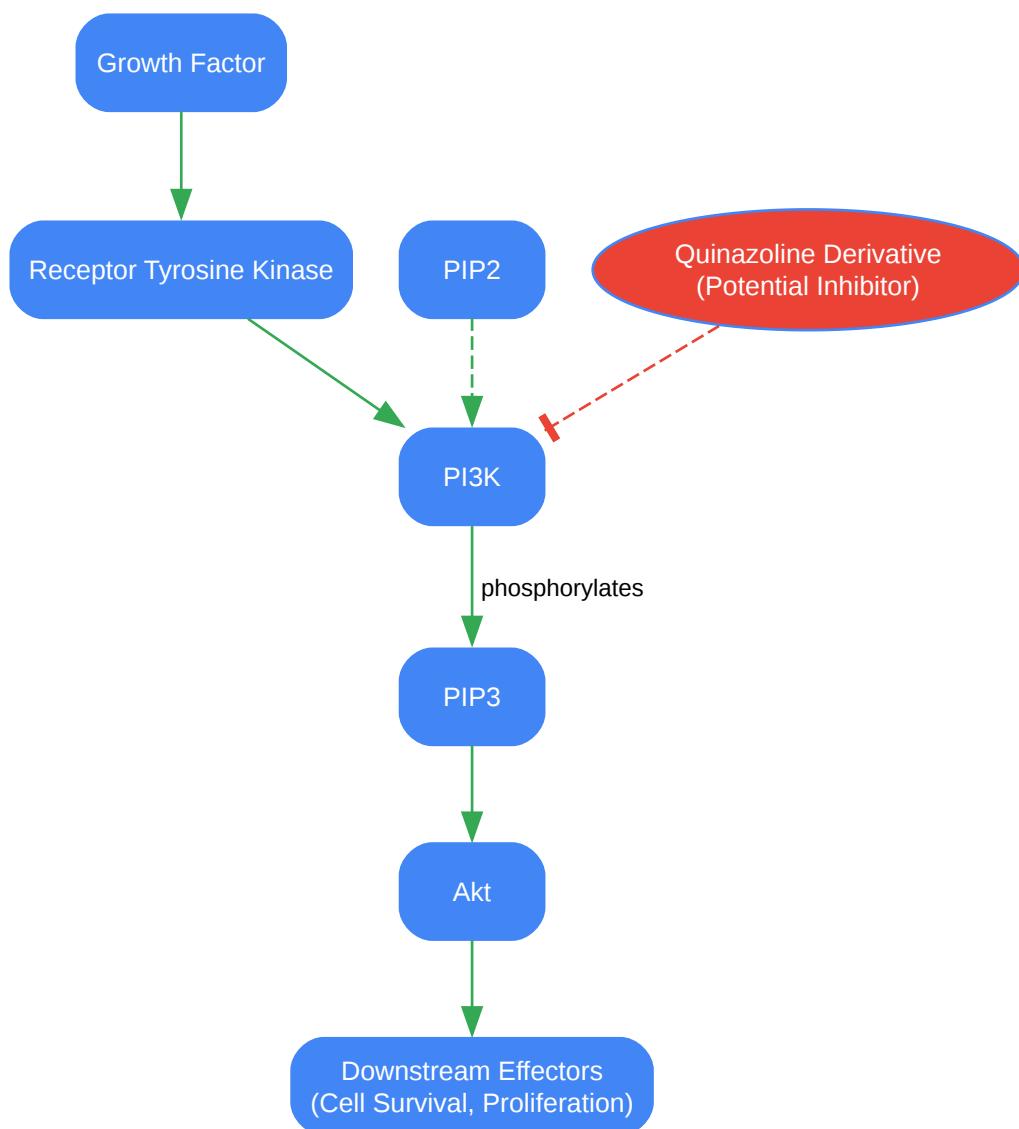
The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 177.16 g/mol. Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, consistent with the quinazolinedione structure.

Biological Activity and Signaling Pathways

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[\[6\]](#)

While specific biological activities and signaling pathway involvement for **7-Aminoquinazoline-2,4(1H,3H)-dione** have not been explicitly detailed in the available literature, its structural similarity to other biologically active quinazolinediones suggests potential for similar activities. For instance, various derivatives of this scaffold have been investigated as inhibitors of enzymes such as PARP-1/2 and as modulators of signaling pathways like the PI3K/Akt pathway.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline derivatives, highlighting the potential points of intervention for a molecule like **7-Aminoquinazoline-2,4(1H,3H)-dione**.



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Potential inhibition of the PI3K/Akt signaling pathway by a quinazoline derivative.

This diagram depicts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Many small molecule inhibitors, including those with a quinazoline core, target key kinases like PI3K within this pathway. It is plausible that **7-Aminoquinazoline-2,4(1H,3H)-dione** could exhibit inhibitory activity against such kinases, a hypothesis that warrants further experimental investigation.

Conclusion

7-Aminoquinazoline-2,4(1H,3H)-dione represents a molecule of interest within the broader class of pharmacologically significant quinazolinediones. While specific experimental data on its physicochemical properties and biological activities are currently sparse, this guide provides a foundational understanding based on available information and data from closely related compounds. Further research is necessary to fully elucidate the chemical and biological profile of this compound and to explore its potential as a lead structure in drug discovery and development. The provided synthesis and signaling pathway diagrams offer a logical framework for future experimental design.

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